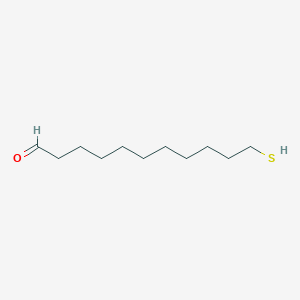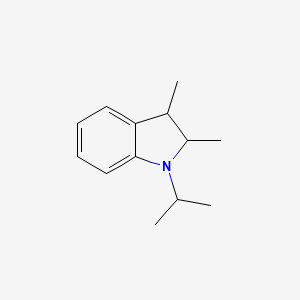
2,3-Dimethyl-1-(propan-2-yl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1-(propan-2-yl)-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes a dihydroindole core substituted with dimethyl and isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(propan-2-yl)-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with isopropyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-1-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1-(propan-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a useful probe in studying biological processes involving indole derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3-Dimethyl-1-(propan-2-yl)-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound of the indole family, lacking the dimethyl and isopropyl substitutions.
2-Methylindole: Similar structure but with only one methyl group.
3-Methylindole: Similar structure but with the methyl group at a different position.
Uniqueness
2,3-Dimethyl-1-(propan-2-yl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethyl and isopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Eigenschaften
CAS-Nummer |
179406-90-7 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
2,3-dimethyl-1-propan-2-yl-2,3-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-9(2)14-11(4)10(3)12-7-5-6-8-13(12)14/h5-11H,1-4H3 |
InChI-Schlüssel |
NQSBQAFODKFWQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(C2=CC=CC=C12)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


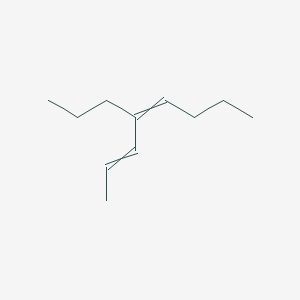
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
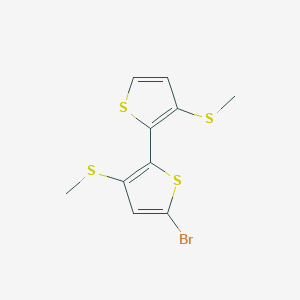
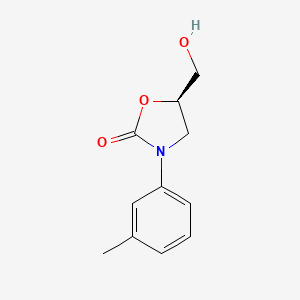
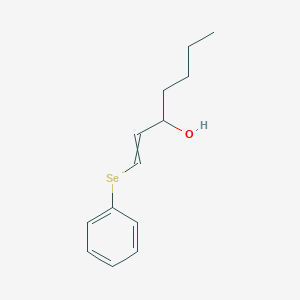
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)



![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)

